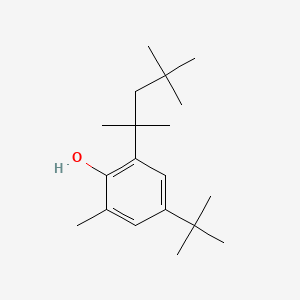
6-(1,1,3,3-Tetramethylbutyl)-4-tert-butyl-2-cresol
説明
Structure
3D Structure
特性
CAS番号 |
71889-15-1 |
|---|---|
分子式 |
C19H32O |
分子量 |
276.5 g/mol |
IUPAC名 |
4-tert-butyl-2-methyl-6-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C19H32O/c1-13-10-14(18(5,6)7)11-15(16(13)20)19(8,9)12-17(2,3)4/h10-11,20H,12H2,1-9H3 |
InChIキー |
NRWUHKORTFMBBF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1O)C(C)(C)CC(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
準備方法
The synthesis of 6-(1,1,3,3-Tetramethylbutyl)-4-tert-butyl-2-cresol typically involves the alkylation of phenol with 1,1,3,3-tetramethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . Industrial production methods often involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the required product purity .
化学反応の分析
6-(1,1,3,3-テトラメチルブチル)-4-tert-ブチル-2-クレゾールは、以下を含むさまざまな化学反応を起こします。
酸化: 特定の条件下では、ヒドロキシル基を酸化してキノンを生成できます。
還元: この化合物を還元して対応する炭化水素を生成できます。
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素ガスなどの還元剤、ニトロ化のための硝酸などの求電子剤が含まれます . 生成される主要な生成物は、使用する特定の反応条件と試薬によって異なります。
科学的研究の応用
6-(1,1,3,3-テトラメチルブチル)-4-tert-ブチル-2-クレゾールは、以下を含む科学研究において幅広い用途を持っています。
作用機序
6-(1,1,3,3-テトラメチルブチル)-4-tert-ブチル-2-クレゾールの主な作用機序は、その抗酸化特性にあります。この化合物は、フリーラジカルに水素原子を供与して中和し、他の分子の酸化損傷を防ぐことができます。 この作用は、芳香環に結合したヒドロキシル基によって促進され、酸化還元反応に容易に関与することができます . 関与する分子標的と経路には、さまざまな酸化ストレス経路と細胞の抗酸化防御機構が含まれます .
類似化合物との比較
Substituent Analysis and Key Differences
The table below compares the substituent patterns, molecular properties, and applications of 6-(1,1,3,3-Tetramethylbutyl)-4-tert-butyl-2-cresol with analogous cresol derivatives:
Key Observations:
Steric Hindrance and Solubility: The tert-octyl (tetramethylbutyl) group in this compound provides greater steric bulk compared to tert-butyl groups in analogs like 4,6-di-tert-butyl-m-cresol. This enhances solubility in nonpolar matrices, making it suitable for polymer stabilization .
Antioxidant Efficiency: Bisphenol derivatives like 2,2′-Methylenebis[4-methyl-6-tert-butylphenol] exhibit higher thermal stability due to their dimeric structure, whereas mono-substituted cresols (e.g., 2-Methyl-4-tert-octylphenol) are more volatile .
UV Absorption: Tinuvin®928 and Bisoctrizole (Methylene bis-benzotriazolyl tetramethylbutylphenol) outperform alkylated cresols in UV protection due to benzotriazole moieties, which absorb a broader range of UV wavelengths .
Research Findings on Performance
- Antioxidant Activity: Alkyl cresols with tert-octyl groups demonstrate superior radical scavenging compared to tert-butyl analogs, as the bulky tert-octyl group stabilizes phenolic radicals more effectively .
- Thermal Stability: Bisphenol derivatives (e.g., 2,2′-Methylenebis[4-methyl-6-tert-butylphenol]) show higher decomposition temperatures (>300°C) than mono-cresols, making them ideal for high-temperature applications .
- Environmental Impact: Compounds like 4,4′-Thiobis(6-tert-butyl-m-cresol) (CAS 96-69-5) face regulatory scrutiny due to sulfur content, whereas non-sulfur analogs like this compound are more environmentally favorable .
生物活性
6-(1,1,3,3-Tetramethylbutyl)-4-tert-butyl-2-cresol (CAS 19037-31-1), also known as 4-tert-butyl-6-tert-octyl-o-cresol, is a phenolic compound widely used in various industrial applications, particularly as an antioxidant in plastics and rubber. Understanding its biological activity is essential for assessing its safety and potential health effects.
- Molecular Formula : C19H32O
- Molecular Weight : 276.457 g/mol
- Density : 0.91 g/cm³
- Boiling Point : 333.6°C
- Flash Point : 150.3°C
The primary biological activity of this compound is attributed to its role as an antioxidant. It scavenges free radicals and reduces oxidative stress, which can prevent cellular damage. Additionally, its structure allows it to interact with various biological targets, potentially influencing endocrine function.
Endocrine Disruption Potential
Recent studies have highlighted the potential of substituted phenols to act as endocrine disruptors. A case study involving structurally similar compounds indicated that such phenols could mimic estrogen by binding to estrogen receptors (ERs) . This raises concerns regarding the biological activity of this compound in terms of hormonal balance and reproductive health.
Table 1: Comparison of Phenolic Compounds and Their Estrogenic Activity
| Chemical Name | CAS RN | Estrogenic Activity |
|---|---|---|
| Estrodiol (non-hindered) | 50-28-2 | Strong |
| 4-Tert-Butylphenol (non-hindered) | 98-54-4 | Moderate |
| 2,4-Di-Tert-Butylphenol | 96-76-4 | Weak |
| Octabenzone | 1843-05-6 | Weak |
| This compound | 19037-31-1 | Potentially active |
Case Studies and Research Findings
A study published in Environmental Toxicology examined the estrogenic potential of various phenolic compounds using an Integrated Approach for Testing and Assessment (IATA). The findings suggested that compounds with bulky substituents like those found in this compound may exhibit varying degrees of estrogenic activity depending on their structural configuration .
Another investigation focused on the photodegradation pathways of related phenolic compounds in aqueous environments. This research provided insights into how such compounds can transform under environmental conditions and potentially lead to the formation of more toxic by-products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


